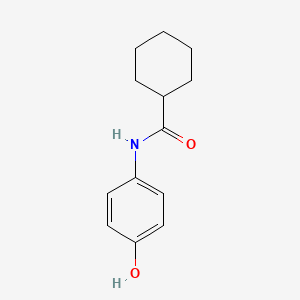

N-(4-hydroxyphenyl)cyclohexanecarboxamide

Overview

Description

“N-(4-hydroxyphenyl)cyclohexanecarboxamide” is a chemical compound with the linear formula C13H17NO2 . It has a molecular weight of 219.286 . This product is provided to early discovery researchers as part of a collection of rare and unique chemicals .

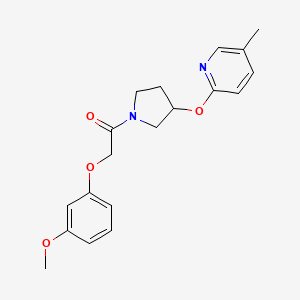

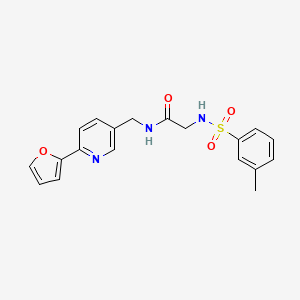

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C13H17NO2 . This indicates that the molecule is composed of 13 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Scientific Research Applications

Synthesis and Characterization : N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives have been synthesized and characterized, demonstrating their potential for various chemical applications. The study by Özer, Arslan, VanDerveer, and Külcü (2009) focused on the synthesis and characterization of these compounds, providing insights into their chemical structure and properties (Özer et al., 2009).

Medical Imaging : Derivatives of N-(4-hydroxyphenyl)cyclohexanecarboxamide have been used in positron emission tomography (PET) imaging studies. For instance, research by Choi et al. (2015) compared 18F-Mefway, a derivative of this compound, with 18F-FCWAY for quantifying 5-HT1A receptors in human subjects, highlighting its potential in neuroimaging (Choi et al., 2015).

Material Science : In the field of material science, derivatives of this compound have been used to develop new polyamides. Yang, Hsiao, and Yang (1999) synthesized polyamides based on 1,1-bis[4-(4-aminophenoxy)phenyl]cyclohexane, showing promising properties for industrial applications (Yang et al., 1999).

Corrosion Inhibition : The compound has been studied for its potential as a corrosion inhibitor. Abu-Rayyan et al. (2022) investigated the synthesis and characterization of new acrylamide derivatives, including 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide, for their effectiveness in inhibiting corrosion on copper in nitric acid solutions (Abu-Rayyan et al., 2022).

Antimelanoma Activity : this compound derivatives have also shown potential in medical applications such as antimelanoma activity. Lant et al. (2000) synthesized and tested a range of analogues of N-acetyl-4-S-cysteaminylphenol, a derivative of this compound, for their effectiveness against melanoma cell lines (Lant et al., 2000).

Safety and Hazards

Properties

IUPAC Name |

N-(4-hydroxyphenyl)cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-12-8-6-11(7-9-12)14-13(16)10-4-2-1-3-5-10/h6-10,15H,1-5H2,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPELRQCTCINJTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-(4-fluorophenyl)-7-methyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2581583.png)

![8-Fluorospiro[2,3-dihydrochromene-4,2'-oxirane]](/img/structure/B2581584.png)

![N-(3-ethylphenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2581592.png)

![2-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B2581597.png)

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-fluorobenzoate](/img/structure/B2581598.png)